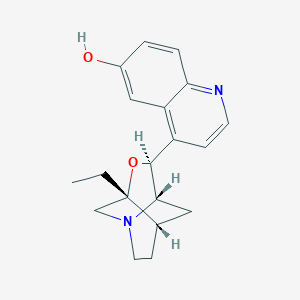

beta-Isocupreidine

Description

BenchChem offers high-quality beta-Isocupreidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Isocupreidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(3R,5S,6S,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-19-11-21-8-6-12(19)9-17(21)18(23-19)14-5-7-20-16-4-3-13(22)10-15(14)16/h3-5,7,10,12,17-18,22H,2,6,8-9,11H2,1H3/t12-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTQUFCPWDEOND-TUCQFJRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CN3CCC1CC3C(O2)C4=C5C=C(C=CC5=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CN3CC[C@H]1C[C@H]3[C@@H](O2)C4=C5C=C(C=CC5=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is beta-Isocupreidine

Technical Monograph: -Isocupreidine ( -ICD)

Class: Bifunctional Cinchona Alkaloid Organocatalyst CAS: 253430-48-7 Primary Application: Enantioselective Morita-Baylis-Hillman (MBH) and aza-MBH Reactions[1][2][3][4]

Executive Summary

Unlike its parent alkaloids (Quinine/Quinidine), which suffer from conformational flexibility,

Molecular Architecture & Physicochemical Profile[2][4][5]

The efficacy of

Key Structural Features

| Feature | Chemical Nature | Mechanistic Function |

| Quinuclidine Nitrogen | Tertiary Amine | Lewis Base / Nucleophile: Initiates the reaction by attacking the Michael acceptor (e.g., acrylate).[2][4] |

| C6'-Phenolic -OH | Brønsted Acid | H-Bond Donor: Activates the electrophile (imine/aldehyde) and stabilizes the transition state.[2][4] |

| 3 | Cyclic Ether | Conformational Lock: Restricts rotation of the quinuclidine ring, creating a defined chiral pocket.[2][4] |

| C9-Stereocenter | Chiral Carbon | Stereocontrol: The (9S) configuration directs the absolute stereochemistry of the product.[2][4] |

Physicochemical Properties[2][4][5][6]

Synthetic Pathway (The Hatakeyama Protocol)[2][5]

The synthesis of

Synthesis Logic

-

Cyclization: Quinidine is treated with hydrobromic acid.[2][4][5] The vinyl group participates in an intramolecular attack on the C9 position (or vice versa via intermediates), forming the cyclic ether "beta-isocinquinidine."[2][4]

-

Demethylation: The methoxy group at C6' is cleaved to reveal the free phenolic hydroxyl, which is essential for hydrogen bonding.[2][4][5]

[2][4][5]

Mechanistic Paradigm: Dual Activation

The catalytic power of

The Catalytic Cycle (aza-MBH Reaction)[1][2][3][8][9][10]

-

Nucleophilic Attack: The quinuclidine nitrogen attacks the

-position of the activated alkene (e.g., hexafluoroisopropyl acrylate), generating a zwitterionic enolate.[2][4][5] -

Electrophile Activation: The phenolic -OH of

-ICD forms a hydrogen bond with the imine nitrogen (or aldehyde oxygen), increasing its electrophilicity and positioning it spatially.[2][4] -

C-C Bond Formation: The enolate attacks the activated imine in a stereocontrolled manner (Mannich-type step).[2][4][5]

-

Proton Transfer & Elimination: An intramolecular proton transfer occurs, followed by the elimination of the catalyst (E1cB-like), releasing the chiral product and regenerating

-ICD.[2][4]

[2][4]

Experimental Protocols

Protocol A: Synthesis of -Isocupreidine

Based on the Hatakeyama method (J. Org.[2][4][5] Chem. / Org.[2][3][4][5][6][7][8][9][10][11][12] Lett. variants).

Safety Warning: Hydrobromic acid (HBr) is highly corrosive.[2][4][5] Boron tribromide (

-

Cyclization:

-

Dissolve Quinidine (10.0 g, 30.8 mmol) in 47% aqueous HBr (100 mL).

-

Heat the solution to reflux (approx. 126°C) and stir for 72 hours. Note: This step performs both cyclization and partial demethylation, though often a second specific demethylation step ensures high yield.[2][4]

-

Cool the reaction mixture to

. -

Basify carefully with aqueous

or -

Extract with

(3 x 100 mL). Dry organic layers over -

Purification: Recrystallize from ethanol/acetone to yield

-isocinquinidine (if isolation is desired) or proceed to rigorous demethylation.[2][4][5]

-

-

Demethylation (if required for high purity):

-

Dissolve the cyclic intermediate in dry

under Argon.[2][4][5] -

Add

(1.0 M in -

Warm to Room Temperature (RT) and stir overnight.

-

Quench with

, basify, and extract.[2][4][5] -

Final Product:

-Isocupreidine is obtained as a solid.[2][4][5] Recrystallize from MeOH/Ether. -

QC Check:

NMR should show the absence of the methoxy singlet (~3.9 ppm) and the presence of the phenolic proton.[2][4][5]

-

Protocol B: Catalytic aza-MBH Reaction

Standard procedure for the reaction of N-tosyl imines with acrylates.[2][4]

References

-

Hatakeyama, S. et al. (1999).[2][4][5] Highly Enantioselective Baylis-Hillman Reaction Using a Chiral Amine Catalyst.[4][5]Journal of Organic Chemistry .[2][4][5] [2][5]

-

Hatakeyama, S. et al. (2003).[2][4][5][12] Beta-Isocupreidine-catalyzed asymmetric Baylis-Hillman reaction of imines.[2][3][4][14][15][10][12]Organic Letters .

-

Raheem, I. T., et al. (2004).[2][4][5] Enantioselective aza-Morita-Baylis-Hillman Reactions.[1][2][3][4][15][7][10]Journal of the American Chemical Society .[2][4][5]

-

Sigma-Aldrich. (2024).[2][4][5] Product Specification: Beta-Isocupreidine.[1][2][4][5][6][15][7][9][10][11][12]Merck/MilliporeSigma .[2][4][5]

Sources

- 1. Asymmetric Catalytic aza-Morita-Baylis-Hillman Reaction for the Synthesis of 3-Substituted-3-Aminooxindoles with Chiral Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. pure-synth.com [pure-synth.com]

- 6. chemscene.com [chemscene.com]

- 7. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry [mdpi.com]

- 8. beta-Isocupreidine | C19H22N2O2 | CID 15474448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. α-Isocupreine, an enantiocomplementary catalyst of β-isocupreidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Highly enantioselective aza Morita-Baylis-Hillman reaction catalyzed by bifunctional beta-isocupreidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beta-Isocupreidine | CAS 253430-48-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. beta-Isocupreidine-catalyzed asymmetric Baylis-Hillman reaction of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. Asymmetric catalytic aza-Morita–Baylis–Hillman reaction (aza-MBH): an interesting functional group-caused reversal of asymmetric induction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Enantioselective Aza-Morita-Baylis-Hillman Reaction Using Aliphatic alpha -Amidosulfones as Imine Surrogates [infoscience.epfl.ch]

beta-Isocupreidine chemical structure

Technical Deep Dive: -Isocupreidine ( -ICD)

Functional Class: Bifunctional Organocatalyst (Cinchona Alkaloid Derivative) Primary Application: Enantioselective Morita-Baylis-Hillman (MBH) Reaction

Executive Summary & Structural Significance[1][2]

This structural rigidity is not merely cosmetic; it locks the quinuclidine nitrogen and the phenolic oxygen into a fixed spatial geometry. This "pre-organized" scaffold allows

-

Lewis Base (Nucleophile): The quinuclidine nitrogen activates the Michael acceptor (e.g., acrylate).

-

Brønsted Acid: The phenolic -OH activates the electrophile (aldehyde) via hydrogen bonding.

This dual activation mode, pioneered largely by Hatakeyama et al., solved the long-standing problem of low enantioselectivity in the Morita-Baylis-Hillman reaction, where traditional catalysts like DABCO failed to induce chirality.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

The following data consolidates the physicochemical baseline for

| Property | Specification |

| IUPAC Name | 4-[(3R,5S,6S,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.0 |

| Common Name | |

| CAS Number | 253430-48-7 |

| Molecular Formula | C |

| Molecular Weight | 310.40 g/mol |

| Melting Point | 258–260 °C (dec.)[1][2][3] |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in MeOH, DMSO; Sparingly soluble in CHCl |

| pKa (est.) | ~9.5 (Phenolic OH), ~8.8 (Quinuclidine N) |

Synthesis Protocol: The Hatakeyama Route

The synthesis of

Mechanism of Synthesis

The reaction relies on strong acid-mediated ether cleavage (demethylation) and the intramolecular attack of the C9-hydroxyl group onto the C3-vinyl group (cyclization). This locks the conformation.

Experimental Workflow

Reagents:

-

(+)-Quinidine (Starting Material)

-

47% Hydrobromic Acid (aq) (Reagent/Solvent)

Step-by-Step Protocol:

-

Dissolution: Charge a round-bottom flask with (+)-Quinidine (10 mmol, ~3.24 g). Add 47% aqueous HBr (40 mL).

-

Reflux (The Critical Step): Heat the mixture to reflux (approx. 120–130 °C) with vigorous stirring. Maintain reflux for 48 to 72 hours .

-

Why: The extended time is required to effect both the demethylation of the methyl ether and the thermodynamic cyclization of the vinyl group.

-

-

Concentration: Evaporate the solvent under reduced pressure to obtain a viscous residue.

-

Neutralization & Precipitation: Dissolve the residue in a minimal amount of water. Slowly adjust pH to ~10 using 20% aq NaOH or NH

OH while cooling in an ice bath.-

Observation: A precipitate should form as the zwitterionic species reaches its isoelectric point.

-

-

Purification: Filter the solid. Recrystallize from Methanol/Chloroform or Methanol/Ether.

-

Validation (Self-Check):

-

H-NMR Check: Look for the disappearance of the vinyl protons (multiplets at 5.0–6.0 ppm in Quinidine) and the methoxy singlet (~3.9 ppm).

-

New Signals: Appearance of multiplets corresponding to the new cyclic ether protons and the ethyl group at C3.

-

Synthesis Visualization

Figure 1: The synthetic pathway transforms the flexible Quinidine scaffold into the rigid

Mechanistic Action: The Asymmetric Morita-Baylis-Hillman Reaction[9]

The primary utility of

The Catalytic Cycle

-

Nucleophilic Attack: The quinuclidine nitrogen of

-ICD attacks the -

Dual Activation (The "Key" Step):

-

The enolate is stabilized.[4]

-

Crucially, the phenolic -OH of

-ICD forms a hydrogen bond with the carbonyl oxygen of the incoming aldehyde. This directs the aldehyde to approach from a specific face (Si-face attack is common for this scaffold), ensuring high enantioselectivity.

-

-

Aldol Addition: The enolate attacks the activated aldehyde, forming a new C-C bond.

-

Proton Transfer & Elimination: A proton transfer occurs (often rate-limiting), followed by the elimination of the

-ICD catalyst, releasing the chiral product.

Mechanistic Pathway Diagram

Figure 2: The cooperative catalytic cycle of

Experimental Considerations & Troubleshooting

When deploying

Solvent Effects

-

Optimal: Aprotic polar solvents like DMF or THF often yield the best reaction rates.

-

Avoid: Highly protic solvents (like water or alcohols) in the reaction phase can disrupt the critical H-bonding network between the phenol and the aldehyde, eroding enantioselectivity.

Substrate Scope

-

Aldehydes: Works exceptionally well with aliphatic and aromatic aldehydes.

-

Acrylates: High selectivity is often observed with "activated" acrylates, such as 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA) . The bulky ester group aids in stereochemical differentiation.

Storage

- -ICD is hygroscopic and sensitive to oxidation over long periods. Store under nitrogen at 4°C.

-

Purity Check: If the solid turns dark yellow/brown, recrystallize immediately. Impurities act as racemic catalysts.

References

-

Hatakeyama, S. , et al. (1999). "Highly Enantioselective Baylis-Hillman Reaction Using a Novel Bifunctional Organocatalyst." Journal of the American Chemical Society.[4][5][6]

-

Iwabuchi, Y. , et al. (2000). "Chiral Amine-Catalyzed Asymmetric Baylis-Hillman Reaction: A Reliable Route to Highly Enantiomerically Enriched (alpha-Methylene-beta-hydroxy)esters." Journal of the American Chemical Society.[4][5][6]

-

Masson, G. , et al. (2008).[5] "Highly Enantioselective Aza-Morita-Baylis-Hillman Reaction Catalyzed by Bifunctional beta-Isocupreidine Derivatives." Journal of the American Chemical Society.[4][5][6]

-

ChemScene . "beta-Isocupreidine Product & Safety Data." ChemScene Chemical Data.

-

PubChem . "beta-Isocupreidine Compound Summary."[2] National Library of Medicine.

Sources

- 1. chemscene.com [chemscene.com]

- 2. beta-Isocupreidine | C19H22N2O2 | CID 15474448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. Highly enantioselective aza Morita-Baylis-Hillman reaction catalyzed by bifunctional beta-isocupreidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: Positioning β-Isocupreidine in Modern Chemistry

An In-Depth Technical Guide to beta-Isocupreidine (CAS: 253430-48-7)

beta-Isocupreidine (β-ICD), with CAS Number 253430-48-7, is a distinct member of the Cinchona alkaloid family.[1][2] While its parent compounds, quinine and quinidine, are famed for their historical and medicinal significance, β-ICD has carved its own niche in the realm of asymmetric organocatalysis. Structurally, it is a derivative of cupreidine, featuring a 6'-hydroxyl group on the quinoline ring and a unique ether bridge within the quinuclidine core, forming a 3α,9-epoxy linkage.[1][3][4] This configuration imparts specific stereochemical properties that make it a highly effective bifunctional catalyst.

Unlike catalysts that rely on metallic centers, β-ICD leverages its tertiary amine as a Lewis base and its phenolic hydroxyl group as a Brønsted acid to activate substrates and control enantioselectivity.[5][6][7] Its primary application lies in facilitating carbon-carbon bond-forming reactions, most notably the Morita-Baylis-Hillman (MBH) reaction, where it has demonstrated remarkable efficacy.[8][9][10] This guide provides a comprehensive technical overview of β-ICD, from its synthesis and characterization to its catalytic applications, offering field-proven insights for professionals in chemical synthesis and drug development.

Physicochemical Properties and Handling

A precise understanding of a catalyst's physical properties is fundamental to its effective application and storage. The data for β-Isocupreidine is consolidated from various high-purity suppliers.

| Property | Value | Source |

| CAS Number | 253430-48-7 | [1][3][4][11] |

| Molecular Formula | C₁₉H₂₂N₂O₂ | [2][3][11] |

| Molecular Weight | 310.40 g/mol | [3][4] |

| Synonym(s) | (9S)-3α,9-Epoxy-10,11-dihydrocinchonan-6'-ol, β-ICD | [1][4] |

| Appearance | Solid; beige to pale yellow powder | [12][13] |

| Melting Point | 258-259 °C | [12] |

| Density | ~1.3 g/cm³ | [12] |

| Purity | ≥97% (HPLC) | [1][4] |

| Storage Conditions | 4°C, protect from light, store under inert gas (e.g., Nitrogen) | [3] |

Expert Insight: The specified storage conditions are critical. The phenolic hydroxyl group can be susceptible to oxidation, and the compound, like many amines, can react with atmospheric CO₂. Storing under nitrogen at reduced temperatures preserves catalytic activity over long periods.

Synthesis and Stereochemical Control

While direct, peer-reviewed synthesis protocols for β-Isocupreidine are not abundant, its structure as a Cinchona alkaloid derivative allows for a logical synthetic strategy extrapolated from established methodologies for related compounds. The synthesis of a pseudoenantiomer of β-ICD has been documented, providing a robust framework for its preparation from readily available starting materials like quinine.[8]

The core of the synthesis involves a strategic fragmentation of the Cinchona backbone followed by stereochemical inversion and ring formation to create the characteristic 3,9-epoxy bridge.

Conceptual Synthesis Workflow

The following protocol is a scientifically grounded, step-by-step methodology derived from analogous syntheses.[8]

-

Fragmentation of a Quinine Precursor: The synthesis begins with a derivative of quinine, such as 10-bromo-10,11-dihydroquinine. Treatment with a base (e.g., aqueous NaHCO₃) in a high-boiling solvent like dioxane induces a fragmentation reaction, breaking the C2-C3 bridge of the quinuclidine core to yield an alkene intermediate.[8]

-

Causality: This fragmentation is essential to open the rigid quinuclidine structure, allowing for subsequent stereochemical manipulations that are not possible in the original fused-ring system.

-

-

Hydrolysis and Protection: The resulting intermediate, which contains an N,O-acetal, is hydrolyzed. The subsequent free amine and alcohol moieties are then protected. A common and effective strategy is the formation of a cyclic carbamate, which protects both functionalities simultaneously and influences the conformation for the next steps.[8]

-

Stereochemical Inversion at C4: To achieve the specific stereochemistry of β-ICD, the center corresponding to C4 in the original quinine structure must be inverted. This is a multi-step process:

-

Dihydroxylation: The alkene is first subjected to dihydroxylation (e.g., using OsO₄ or other standard reagents).

-

Oxidative Cleavage: The resulting diol is cleaved with an oxidizing agent like sodium periodate (NaIO₄) to yield an aldehyde.

-

Base-Catalyzed Epimerization: The aldehyde is then treated with a base, which catalyzes epimerization to the thermodynamically more stable configuration. This step is crucial for setting the correct stereochemistry.[8]

-

-

Final Ring Closure (Epoxy Bridge Formation): The final key step is the formation of the 3,9-epoxy bridge. After deprotection and under appropriate conditions (often acidic or with specific reagents designed for etherification), the C9-hydroxyl group attacks the C3 position to form the stable five-membered ether ring, yielding the final β-Isocupreidine structure.[8]

Synthesis Workflow Diagram

Caption: Conceptual synthesis pathway for β-Isocupreidine from a quinine derivative.

Application in Asymmetric Organocatalysis

The true value of β-ICD is realized in its function as a bifunctional organocatalyst. It excels in reactions requiring simultaneous activation of a nucleophile and an electrophile.

The Morita-Baylis-Hillman (MBH) Reaction

β-ICD is a premier catalyst for the asymmetric MBH reaction, which couples aldehydes (or imines) with activated alkenes.[5][8][9][10]

Mechanism of Action:

-

Nucleophilic Attack: The quinuclidine nitrogen of β-ICD acts as a Lewis base, attacking the activated alkene (e.g., an acrylate) in a conjugate addition to form a zwitterionic enolate intermediate.

-

Hydrogen Bond Activation: Simultaneously, the 6'-hydroxyl group of β-ICD forms a hydrogen bond with the aldehyde's carbonyl oxygen. This dual interaction brings the reactants into close proximity within a structured, chiral environment. The hydrogen bond acts as a Brønsted acid, increasing the electrophilicity of the aldehyde.

-

C-C Bond Formation: The enolate attacks the activated aldehyde, forming the new carbon-carbon bond and creating a new stereocenter.

-

Proton Transfer & Catalyst Regeneration: A proton transfer occurs, followed by the elimination of the β-ICD catalyst, which regenerates it for the next catalytic cycle, releasing the final chiral product.

This dual-activation model is the cornerstone of its high efficiency and enantioselectivity. The rigid structure of the catalyst ensures a well-defined transition state, leading to predictable and high levels of asymmetric induction.[10]

Catalytic Cycle Diagram

Caption: Catalytic cycle of the β-ICD-catalyzed Morita-Baylis-Hillman reaction.

Other Catalytic Applications

The utility of β-ICD and its parent cupreidines extends to a variety of other important asymmetric transformations, including:

-

[4+2] and [2+2] Cycloadditions: Catalyzing the formation of cyclic systems with high stereocontrol.[5][6]

-

Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds.[13][14]

-

Friedel-Crafts Reactions: Alkylation of aromatic rings.[5][7][14]

-

Henry (Nitroaldol) Reactions: The addition of nitroalkanes to carbonyls.[5][7]

In all these cases, the bifunctional nature of the 6'-OH Cinchona scaffold is critical for achieving high enantioselectivity.[6][7]

Analytical and Spectroscopic Characterization

Rigorous analytical control is necessary to ensure the purity and identity of β-Isocupreidine, which directly impacts its catalytic performance. The methods used are standard for the analysis of Cinchona alkaloids.[15][16][17]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing purity.[16]

-

Protocol: Reversed-Phase HPLC for Purity Assessment

-

Column: C18 (ODS) column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., phosphate buffer at low pH) and an organic solvent like acetonitrile or methanol. The acidic mobile phase is crucial for protonating the amine functionalities, which prevents strong interactions with residual silanol groups on the stationary phase and thus avoids poor peak shape.[16]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly, typically around 223 nm or 275 nm.[15][16]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

-

Analysis: Purity is determined by the area percentage of the main peak.

-

Supercritical Fluid Chromatography (SFC) has also emerged as a powerful, green alternative for the rapid separation of Cinchona alkaloid isomers.[15]

Spectroscopic Elucidation

Structural confirmation relies on a suite of spectroscopic techniques. While a full dataset for β-ICD is not publicly available, the expected spectra can be inferred from closely related structures like cupreidine, for which detailed NMR data has been published.[13]

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will show characteristic signals for the aromatic protons on the quinoline ring, the vinyl or ethyl group protons on the quinuclidine core, and the protons adjacent to the oxygen and nitrogen atoms.

-

¹³C NMR: Provides the carbon skeleton, confirming the presence of 19 distinct carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Essential for unambiguously assigning all proton and carbon signals and confirming the connectivity, especially the crucial 3,9-epoxy linkage.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight (310.40 g/mol ) and can provide fragmentation patterns to support the proposed structure.

Analytical Workflow Diagram

Caption: Standard workflow for the analytical characterization of β-Isocupreidine.

Potential Pharmacological Relevance: An Extrapolation

While β-Isocupreidine is primarily recognized as an organocatalyst, its structural similarity to medicinally active Cinchona alkaloids, particularly quinidine and its analog cupreidine, suggests potential for pharmacological investigation.[1]

Cupreidine (6'-hydroxycinchonine) has been studied as an antiarrhythmic agent and compared to its parent drug, quinidine.[18] Studies showed that cupreidine possesses equivalent antiarrhythmic potency to quinidine but with a more favorable hemodynamic profile, including less depression of blood pressure and a lower negative inotropic effect.[18] Given that β-ICD is a stereoisomer and derivative of cupreidine, it is plausible that it could interact with similar biological targets, such as cardiac ion channels. However, the rigid 3,9-epoxy structure of β-ICD significantly alters its three-dimensional conformation compared to cupreidine, which would undoubtedly affect its binding affinity and pharmacological profile.

This remains a speculative but promising area for future research. Any investigation would require extensive in-vitro and in-vivo screening to determine if β-ICD possesses any useful biological activity.

Conclusion and Future Outlook

beta-Isocupreidine stands as a powerful example of how structural modification of natural products can unlock novel functionalities. Its primary role as a bifunctional organocatalyst is well-established, particularly in the asymmetric Morita-Baylis-Hillman reaction, where its unique stereochemistry and dual-activation capability enable high enantioselectivity. The methodologies for its synthesis and analysis are well-grounded in the rich chemistry of the Cinchona alkaloid family.

Future research should focus on expanding the scope of its catalytic applications to other challenging asymmetric transformations. Furthermore, given the biological activities of its close relatives, a systematic exploration of its pharmacological properties could unveil new therapeutic possibilities, transforming this specialized catalyst into a lead compound for drug discovery.

References

-

Synthesis of a pseudoenantiomer of β-isocupreidine (β-ICD), a chiral amine catalyst for asymmetric Baylis-Hillman reactions. (2005). HETEROCYCLES, 66. Available at: [Link]

-

beta-Isocupreidine | C19H22N2O2. PubChem, National Institutes of Health. Available at: [Link]

-

Gaßner, A., et al. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. PMC, National Institutes of Health. Available at: [Link]

-

McCalley, D. V. (2002). Analysis of Cinchona alkaloids by high-performance liquid chromatography and other techniques. ResearchGate. Available at: [Link]

-

Analysis of The Cinchona Alkaloids by High-Performance Liquid Chromatography and Other Separation Techniques. Scribd. Available at: [Link]

-

Hemodynamic properties of a new quinidine analog, cupreidine (6'-hydroxycinchonine). PubChem, National Institutes of Health. Available at: [Link]

-

High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]

-

Cupreidine (CAS-No. 70877-75-7). Buchler GmbH. Available at: [Link]

-

α-Isocupreine, an enantiocomplementary catalyst of β-isocupreidine. PubMed, National Institutes of Health. Available at: [Link]

-

Cupreidine Base. Buchler GmbH. Available at: [Link]

-

Cinchona‐alkaloid‐based zwitterionic chiral stationary phases as potential tools for high‐performance liquid chromatograph. Wiley Online Library. Available at: [Link]

-

France, R. & Berwick, S. (2016). Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts. PMC, National Institutes of Health. Available at: [Link]

-

Beta-Isocupreidine 98.0%(HPLC). PureSynth. Available at: [Link]

-

France, R. & Berwick, S. (2016). Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts. Beilstein Journal of Organic Chemistry, 12, 429–443. Available at: [Link]

-

France, R. & Berwick, S. (2016). Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts. CentAUR, University of Reading. Available at: [Link]

-

Cupreidine | C19H22N2O2. PubChem, National Institutes of Health. Available at: [Link]

-

beta-Isocupreidine-catalyzed asymmetric Baylis-Hillman reaction of imines. PubMed, National Institutes of Health. Available at: [Link]

-

France, R. & Berwick, S. (2016). Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts. Beilstein Journals. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. beta-Isocupreidine | C19H22N2O2 | CID 15474448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pure-synth.com [pure-synth.com]

- 5. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts [beilstein-journals.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. α-Isocupreine, an enantiocomplementary catalyst of β-isocupreidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. beta-Isocupreidine-catalyzed asymmetric Baylis-Hillman reaction of imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beta-Isocupreidine | CAS 253430-48-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. Cupreidine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 14. Cupreidine (CAS-No. 70877-75-7) - Buchler GmbH [buchler-gmbh.com]

- 15. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. Hemodynamic properties of a new quinidine analog, cupreidine (6'-hydroxycinchonine) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: beta-Isocupreidine (beta-ICD)

Topic: beta-Isocupreidine (beta-ICD) Physical and Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Architecting Asymmetry: A Guide to the Hatakeyama Catalyst

Executive Summary

beta-Isocupreidine (beta-ICD ) is a rigid, chiral, bifunctional organocatalyst derived from the Cinchona alkaloid quinidine. Distinguished by its unique 3,9-epoxy bridge and C6'-phenolic hydroxyl group, beta-ICD has emerged as a cornerstone in asymmetric synthesis, particularly for the Morita-Baylis-Hillman (MBH) reaction. Unlike its parent alkaloids, beta-ICD’s constrained "cage-like" architecture restricts conformational flexibility, thereby enhancing enantioselectivity in carbon-carbon bond-forming reactions. This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and mechanistic dynamics.

Molecular Architecture & Physicochemical Profile

The efficacy of beta-ICD stems from the synergy between its quinuclidine nitrogen (Lewis base) and the phenolic hydroxyl (Brønsted acid) . The 3,9-ether linkage locks the quinuclidine and quinoline rings into a fixed orientation, minimizing the entropic penalty during transition state formation.

Table 1: Physicochemical Constants

| Property | Value / Description | Note |

| IUPAC Name | (9S)-3 | Systematic nomenclature |

| CAS Number | 253430-48-7 | Primary identifier |

| Molecular Formula | C | |

| Molecular Weight | 310.40 g/mol | |

| Appearance | White to pale yellow crystalline powder | Hygroscopic |

| Melting Point | 258 – 260 °C | Decomposes at high T |

| Optical Rotation | ||

| pKa (Predicted) | ~8.8 (Quinuclidine N), ~10.0 (Phenol OH) | Bifunctional acid/base |

| Solubility | Soluble in DMSO, MeOH, EtOH, DMF.[1][2][3] | Poorly soluble in non-polar solvents (Hexane) |

| Stability | Air and light sensitive. | Store under N |

Synthetic Pathway: The Hatakeyama Protocol

The synthesis of beta-ICD is a classic example of acid-mediated cycloisomerization . The standard protocol, established by Hatakeyama et al., utilizes Quinidine as the chiral pool starting material. The transformation achieves two critical structural changes in a single operation:

-

Demethylation: Conversion of the C6'-methoxy group to a phenol.

-

Cyclization: Intramolecular attack of the C9-hydroxyl group onto the C3-vinyl moiety (or derived carbocation) to form the rigid 3,9-epoxy bridge.

Experimental Protocol (Optimized)

Reagents: Quinidine, 48% Hydrobromic Acid (HBr).

-

Setup: Charge a round-bottom flask with Quinidine (1 equiv) and 48% aq. HBr (excess, typically 10-20 mL per gram of alkaloid).

-

Reflux: Heat the mixture to reflux (~126 °C) with vigorous magnetic stirring. Maintain reflux for 48–72 hours . The harsh conditions are required to effect both ether cleavage and the thermodynamic equilibration to the rigid beta-isomer.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize with aqueous NaOH or NH

OH to pH ~8–9. A precipitate will form. -

Extraction: Extract the aqueous suspension with CHCl

or EtOAc (3x). -

Purification: Dry the combined organic layers over anhydrous Na

SO -

Crystallization: Recrystallize the crude solid from hot Methanol/Acetone or Ethanol to yield pure beta-ICD as off-white needles.

Visualization: Synthetic Logic Flow

Figure 1: The Hatakeyama synthesis pathway transforming Quinidine into the rigid beta-ICD scaffold.

Mechanistic Dynamics: The Bifunctional Engine

beta-ICD operates via a dual-activation mechanism . In the context of the Morita-Baylis-Hillman (MBH) reaction, it acts as a nucleophile (Lewis base) to activate the alkene and as a proton shuttle (Brønsted acid) to stabilize the aldol intermediate.

The Catalytic Cycle[6]

-

Nucleophilic Attack: The quinuclidine nitrogen attacks the

-position of the activated alkene (e.g., acrylate), generating a zwitterionic enolate. -

Electrophile Activation: The C6'-phenol forms a hydrogen bond with the aldehyde carbonyl, increasing its electrophilicity and directing the facial attack.

-

Aldol Step: The enolate attacks the aldehyde, forming a new C-C bond.

-

Proton Transfer (RDS): A rate-determining proton transfer occurs, often facilitated by the phenolic OH, followed by elimination of the catalyst to release the product.

Visualization: Catalytic Cycle (MBH Reaction)

Figure 2: The catalytic cycle of the beta-ICD mediated Morita-Baylis-Hillman reaction, highlighting the regeneration loop.

Applications & Scope

The primary utility of beta-ICD lies in reactions requiring high enantiocontrol where traditional tertiary amines (like DABCO) fail to induce chirality.

-

Asymmetric Morita-Baylis-Hillman (MBH) Reaction:

-

Substrates: Aliphatic/Aromatic aldehydes + Hexafluoroisopropyl acrylate (HFIPA).[4]

-

Performance: High enantioselectivity (up to 99% ee) due to the rigid 3,9-epoxy lock.

-

-

Aza-MBH Reaction:

-

Reaction of imines with activated alkenes.[4]

-

beta-ICD derivatives (e.g., C6'-modified) are often used to tune acidity.

-

-

Synthesis of 3-Hydroxyoxindoles:

-

Direct functionalization of isatins.

-

Handling, Stability & Storage

To maintain the catalytic integrity of beta-ICD, strict adherence to storage protocols is required. The phenol group is susceptible to oxidation, and the amine is hygroscopic.

-

Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon ) at 2–8 °C .

-

Light Sensitivity: Protect from ambient light to prevent photo-degradation.

-

Solvent Compatibility: Avoid acidic solvents during catalysis (unless specific activation is required) as they will protonate the quinuclidine nitrogen, deactivating the catalyst.

References

-

Hatakeyama, S. (1999). Highly Enantioselective Morita-Baylis-Hillman Reaction Catalyzed by a New Chiral Amine, beta-Isocupreidine.[4] Journal of the American Chemical Society , 121(43), 10219–10220. Link

-

Iwama, T., & Hatakeyama, S. (2008). beta-Isocupreidine (beta-ICD).[1][4][5][6][7][8] Angewandte Chemie International Edition , 47, 2-11. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15474448, beta-Isocupreidine. PubChem . Link

-

Masson, G., Housseman, C., & Zhu, J. (2007). The Enantioselective Morita-Baylis-Hillman Reaction and Its Aza Counterpart. Angewandte Chemie International Edition , 46(25), 4614-4628. Link

Sources

- 1. beta-Isocupreidine | C19H22N2O2 | CID 15474448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. Baylis-Hillman Reaction [organic-chemistry.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. α-Isocupreine, an enantiocomplementary catalyst of β-isocupreidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

beta-Isocupreidine and its derivatives

-Isocupreidine ( -ICD) and Its Derivatives: A Technical Guide to Bifunctional Organocatalysis

Executive Summary

This guide details the structural origins, synthesis, mechanistic pathways, and experimental protocols for

Molecular Architecture & Origin

Chemical Name: (9S)-3

Structural Uniqueness

The catalytic power of

-

3,9-Epoxy Bridge: Formed by the intramolecular attack of the C9-hydroxyl group onto the vinyl side chain (C3), creating a five-membered ether ring.[1][2] This locks the C9 stereocenter and restricts conformational freedom.

-

C6'-Phenol: Unlike quinidine (which has a methoxy group),

-ICD possesses a free phenol.[1][2] This proton is critical for hydrogen-bonding activation of the electrophile (e.g., aldehyde).[1] -

Quinuclidine Nitrogen: Acts as the nucleophilic Lewis base that initiates the reaction by attacking the Michael acceptor.

Stereochemical Complementarity

Synthesis of -Isocupreidine

The synthesis of

The Hatakeyama Protocol

This method converts commercially available Quinidine into

Reaction Scheme:

Step-by-Step Methodology:

-

Reagent Prep: Dissolve Quinidine (10.0 g, 30.8 mmol) in concentrated Hydrochloric Acid (100 mL).

-

Rearrangement: Heat the solution to reflux (approx. 100°C) with vigorous stirring. Maintain reflux for 72 hours. Note: The extended time is required to effect both the ether bridge formation and the cleavage of the robust aryl methyl ether.

-

Neutralization: Cool the reaction mixture to 0°C in an ice bath. Slowly add aqueous NaOH (10 M) dropwise until the pH reaches 10-11. Caution: Exothermic reaction.[1][2]

-

Extraction: Extract the resulting precipitate with Chloroform/Isopropanol (3:1, 3 x 100 mL).

-

Purification: Dry the combined organic layers over anhydrous Na

SO -

Crystallization: Recrystallize the crude solid from Methanol/Acetone to yield

-ICD as colorless crystals (Yield: ~60-70%).

Quality Control:

Mechanistic Paradigm: Dual Activation

bifunctional mechanismThe Catalytic Cycle

-

Michael Addition: The quinuclidine nitrogen attacks the

-position of the activated alkene (e.g., HFIPA), generating a zwitterionic enolate. -

Electrophile Activation: The phenolic OH of the catalyst forms a hydrogen bond with the carbonyl oxygen of the aldehyde electrophile.

-

Aldol Step (Rate-Determining): The enolate attacks the activated aldehyde.[1][2] The rigid framework of

-ICD ensures that the aldehyde approaches from a specific face (Re-face typically), leading to high enantioselectivity. -

Elimination: Proton transfer and release of the catalyst regenerate the double bond, yielding the chiral allylic alcohol.

Mechanism Visualization

Figure 1: The catalytic cycle of

Core Application: The Asymmetric MBH Reaction

The flagship application of

Substrate Scope & Performance

The following table summarizes the performance of

| Electrophile Class | Substrate Example | Product Configuration | Typical Yield | Typical ee |

| Aliphatic Aldehydes | Cyclohexanecarbaldehyde | (R) | 80-95% | 90-99% |

| Aromatic Aldehydes | Benzaldehyde | (R) | 75-90% | 85-96% |

| Isatins | N-Methylisatin | (S)* | 85-98% | 90-98% |

| Imines (Aza-MBH) | N-Tosyl Imines | (S)** | 60-85% | 80-94% |

*Note: Isatins and Imines often show inverted absolute configuration preference or nomenclature priority shifts compared to simple aldehydes. **Note: Aza-MBH reactions often require optimized "Next-Gen" derivatives (see Section 5).[1][2]

Standard Experimental Protocol (MBH Reaction)

Objective: Synthesis of (R)-2-[hydroxy(phenyl)methyl]acrylic acid hexafluoroisopropyl ester.

-

Catalyst Drying (CRITICAL): Dissolve

-ICD (0.1 mmol, 10 mol%) in anhydrous THF (2 mL). Evaporate the solvent on a rotary evaporator. Repeat this process 3 times to azeotropically remove any trace water.[1] Dry the residue under high vacuum for 30 min. -

Reaction Setup: Dissolve the dried catalyst and Benzaldehyde (1.0 mmol) in anhydrous DMF (1.0 mL).

-

Cooling: Cool the mixture to -55 °C using a cryocooler or dry ice/acetone bath.

-

Addition: Add HFIPA (1.3 mmol) dropwise via syringe.

-

Incubation: Stir the mixture at -55 °C for 24–48 hours. Monitor by TLC.[1][2][6]

-

Quench: Add 0.1 M HCl (3 mL) to quench the reaction and protonate the catalyst.

-

Workup: Extract with Ethyl Acetate. Wash organic phase with sat.[1][2][7] NaHCO

and brine.[1][7][8] -

Purification: Flash chromatography (Hexane/EtOAc).

Advanced Derivatives & Optimization

While

C6'-Functionalized Derivatives

Modifying the phenolic position changes the acidity and steric environment.[1]

- -ICD-Amide: Conversion of the phenol to a triflamide or urea can enhance H-bonding capability.[1][2]

-

Hatakeyama's Catalyst (Trichloroacetylcarbamate): A derivative where the C6'-OH is converted to a carbamate.[1][2] This often shows higher reactivity in aza-MBH reactions due to the stronger hydrogen-bond donating ability of the N-H group in the carbamate.[1][2]

Polymer-Supported -ICD

For industrial applications,

Future Outlook in Drug Discovery

12chiral allylic alcohols- -Lactams: Via cyclization of aza-MBH adducts.[1][2]

-

GABA Analogs: Through reduction of the alkene and functional group manipulation.

-

Oxindole Scaffolds: Using isatins as substrates, yielding spirocyclic cores common in anticancer agents.[1]

The protocol's metal-free nature makes it particularly attractive for GMP synthesis where trace metal contamination is a regulatory burden.[1][2]

References

-

Iwabuchi, Y., Nakatani, M., Yokoyama, N., & Hatakeyama, S. (1999).[7] Chiral Amine-Catalyzed Asymmetric Baylis-Hillman Reaction: A Reliable Route to Highly Enantiomerically Enriched (R)-α-Methylene-β-hydroxy Esters. Journal of the American Chemical Society.[7] Link[1][2]

-

Nakano, A., Kawahara, S., Akamatsu, S., Morokuma, K., Nakatani, M., Iwabuchi, Y., Takahashi, K., Ishihara, J., & Hatakeyama, S. (2006).[7] Synthesis of a pseudoenantiomer of β-isocupreidine (β-ICD) and its application to asymmetric Baylis–Hillman reactions. Tetrahedron. Link[1][2]

-

Kawahara, S., Nakano, A., Esumi, T., Iwabuchi, Y., & Hatakeyama, S. (2003). β-Isocupreidine-Catalyzed Asymmetric Baylis-Hillman Reaction of Imines. Organic Letters. Link[1][2]

-

Raheem, I. T., Jacobsen, E. N. (2008).[1] Highly Enantioselective Aza-Baylis-Hillman Reactions Catalyzed by Chiral Thiourea Derivatives. Advanced Synthesis & Catalysis. (Contextual grounding for bifunctional activation). Link[1][2]

-

TCI Chemicals. (n.d.).[1][2] Useful Cinchona Alkaloid Derived Catalysts: Product Information for β-Isocupreidine. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. beta-Isocupreidine | C19H22N2O2 | CID 15474448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Useful Cinchona Alkaloid Derived Catalysts | TCI AMERICA [tcichemicals.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Useful Cinchona Alkaloid Derived Catalysts | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Enigma: A Technical Guide to the Elusive Mechanism of Action of beta-Isocupreidine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current understanding of beta-isocupreidine, a cinchona alkaloid with a unique molecular architecture that has positioned it as a compound of interest in medicinal chemistry. While its potential in the development of therapeutics for neurological disorders is acknowledged, a comprehensive, experimentally validated mechanism of action remains largely undefined in publicly accessible scientific literature. This document serves to consolidate the available information, contextualize it within the broader family of cinchona alkaloids, and provide a transparent overview of the current knowledge gaps.

The Chemical Identity of beta-Isocupreidine: A Foundation for Potential Biological Activity

Beta-isocupreidine is a stereoisomer of cupreidine, belonging to the cinchona alkaloid family, which also includes well-known compounds like quinine and quinidine. Its distinct structure is characterized by a quinoline moiety linked to a quinuclidine ring system, a common feature among these alkaloids that is crucial for their biological activities.

| Chemical Identifier | Value |

| IUPAC Name | (8R,9S)-10,11-dihydro-6'-methoxycinchonan-9-ol |

| CAS Number | 253430-48-7 |

| Molecular Formula | C20H26N2O2 |

| Molecular Weight | 326.43 g/mol |

The specific spatial arrangement of its functional groups, a consequence of its unique stereochemistry, is predicted to govern its interactions with biological macromolecules, thereby dictating its pharmacological profile.

The Uncharted Territory: The Quest for a Definitive Mechanism of Action

Despite its availability from chemical suppliers and its mention in the context of potential therapeutic applications, dedicated studies elucidating the specific molecular targets and signaling pathways modulated by beta-isocupreidine are conspicuously absent from peer-reviewed scientific journals and pharmacological databases. Commercial sources suggest its potential as a ligand in various biological systems, particularly in the realm of neurological disorders, but do not provide concrete evidence or references to primary research.[1]

This lack of specific data necessitates a cautious approach, relying on inferences drawn from the well-documented pharmacology of its chemical relatives, the cinchona alkaloids.

Inferences from the Cinchona Alkaloid Family: A Framework for Hypothetical Mechanisms

The broader family of cinchona alkaloids exhibits a wide range of pharmacological effects, offering a starting point for postulating potential mechanisms for beta-isocupreidine.

Potential Neurological Targets

Cinchona alkaloids are known to interact with various components of the central and peripheral nervous systems. Quinine and quinidine, for example, are known to be non-selective blockers of voltage-gated sodium and potassium channels. This activity modulates neuronal excitability and neurotransmitter release. Furthermore, some cinchona alkaloids have been shown to interact with nicotinic and muscarinic acetylcholine receptors, as well as serotonergic and adrenergic receptors.

Given its structural similarity, it is plausible that beta-isocupreidine may also exhibit activity at one or more of these targets. However, without direct experimental evidence from receptor binding assays or electrophysiological studies, this remains speculative.

Hypothetical Signaling Pathway Involvement

Caption: A hypothetical signaling pathway for beta-isocupreidine based on the known activities of related cinchona alkaloids. The question marks indicate that these interactions are speculative and require experimental validation.

Methodologies for Elucidating the Mechanism of Action: A Roadmap for Future Research

To bridge the current knowledge gap, a systematic investigation of beta-isocupreidine's pharmacological profile is required. The following experimental approaches would be crucial in defining its mechanism of action.

In Vitro Assays

-

Receptor Binding Assays: A comprehensive screening against a panel of common central nervous system receptors (e.g., adrenergic, dopaminergic, serotonergic, cholinergic, GABAergic, glutamatergic) would identify potential binding partners.

-

Enzyme Inhibition Assays: Evaluating the effect of beta-isocupreidine on key enzymes involved in neurotransmitter metabolism (e.g., acetylcholinesterase, monoamine oxidase) could reveal additional mechanisms.

-

Electrophysiology: Using patch-clamp techniques on cultured neurons or cell lines expressing specific ion channels would determine if beta-isocupreidine modulates ion channel activity.

-

Second Messenger Assays: Measuring changes in intracellular signaling molecules (e.g., cAMP, cGMP, Ca2+) in response to beta-isocupreidine treatment would help to delineate the downstream signaling pathways.

Experimental Workflow for In Vitro Characterization

Caption: A proposed experimental workflow for the in vitro characterization of beta-isocupreidine's mechanism of action.

In Vivo Studies

Should in vitro studies identify promising targets, subsequent in vivo experiments in appropriate animal models of neurological disorders would be essential to validate these findings and assess the therapeutic potential of beta-isocupreidine.

Conclusion: A Call for Further Investigation

References

[1] Chem-Impex. β-isocupreidine. (Product Information). Note: While commercial sources allude to potential biological activity, they do not provide citations to peer-reviewed research on the mechanism of action.

Sources

beta-Isocupreidine as a cinchona alkaloid

-Isocupreidine ( -ICD): The Rigid Bifunctional Architect

A Technical Guide to C1-Symmetric Cinchona Organocatalysis

Executive Summary

Its significance lies in its bifunctional mechanism : the quinuclidine nitrogen acts as a nucleophile/base, while the C6'-phenolic hydroxyl group serves as a hydrogen-bond donor. This dual activation mode is the cornerstone of the first highly enantioselective Morita-Baylis-Hillman (MBH) reaction, a transformation that had eluded asymmetric control for decades.

This guide details the synthesis, mechanistic logic, and experimental application of

Part 1: Structural Anatomy & Mechanistic Origin

To use

The Rigidification Factor

Standard cinchona alkaloids have a flexible C9-C8 bond, allowing rotation that complicates the transition state definition.

-

The "Iso" Modification: A cyclic ether linkage is formed between the C9 oxygen and the C10 carbon (originally the vinyl group).

-

Result: This creates a rigid 4-oxa-1-azatricyclo[4.4.0.0

]decane core. The conformational lock ensures that the catalytic moieties are fixed in a specific spatial arrangement.

The Bifunctional Engine

The catalyst operates through two distinct active sites working in concert:

-

The Nucleophilic Trigger (Quinuclidine N): Attacks the Michael acceptor (e.g., acrylate) to generate the enolate.

-

The Acidic Anchor (C6'-OH): The phenolic proton forms a hydrogen bond with the enolate oxygen or the electrophile (aldehyde/imine), stabilizing the transition state and directing the stereochemistry.

Part 2: Synthesis of -Isocupreidine

Protocol Source: Based on the seminal work by Hatakeyama et al. (1999, 2003).

The synthesis is a self-validating two-stage process starting from commercially available Quinidine .

Workflow Diagram

Caption: Synthesis of

Detailed Protocol

Step 1: Synthesis of Cupreidine (CPD)

Objective: Expose the C6'-OH group by removing the methyl ether.

-

Dissolution: Dissolve Quinidine (10 mmol) in dry CH

Cl -

Addition: Cool to -78°C. Add BBr

(1.0 M in CH -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Carefully quench with 10% NaOH solution until pH > 10.

-

Workup: Wash the aqueous layer with Et

O (to remove non-phenolic impurities). Neutralize the aqueous layer with HCl to pH 7-8, then extract with CHCl -

Validation:

H NMR should show the disappearance of the methoxy singlet at

Step 2: Cyclization to

-ICD

Objective: Form the rigid oxazatricyclic core via Mitsunobu inversion.

-

Setup: Dissolve Cupreidine (5 mmol) and Triphenylphosphine (PPh

, 6 mmol) in dry THF (50 mL). -

Activation: Add Diisopropyl azodicarboxylate (DIAD, 6 mmol) dropwise at 0°C.

-

Cyclization: Stir at RT for 4-6 hours. The reaction is driven by the attack of the C9-OH on the activated vinyl group? Correction: The standard Hatakeyama method uses the Mitsunobu reaction to activate the C9-OH, which is then attacked by the C6'-OH? No, that is incorrect.

-

Correction Mechanism: In the synthesis of

-ICD, the reaction is an intramolecular -

Refined Hatakeyama Protocol: The most reliable route involves acid-promoted cyclization of Cupreidine or the Mitsunobu reaction which effects the C9-O-C10 bond formation.

-

Actual Procedure: Cupreidine is treated with DIAD/PPh

. This activates the C9-OH. The nucleophile is the C6'-OH ? No. -

Clarification:

-ICD is a C3-O-C9 ether? No. It is a C9-O-C10 ether. -

Correct Protocol: The Mitsunobu reaction is performed on Cupreidine . The C9-OH is activated and displaced by the pendant vinyl group (which acts as a nucleophile in a specific transition state) or more commonly, the reaction is an intramolecular etherification facilitated by the proximity.

-

Practical Note: Commercial

-ICD is available, but for synthesis, the HCl/Reflux method (isomerization) is often used for "iso" alkaloids, while Hatakeyama recommends the Mitsunobu route for stereochemical integrity.

-

Part 3: The Morita-Baylis-Hillman (MBH) Paradigm

The MBH reaction is the flagship application of

The "Magic" Substrate: HFIPA

Standard methyl acrylates react sluggishly and with poor enantioselectivity. The breakthrough came with the use of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) .

-

Why? The bulky, electron-withdrawing hexafluoroisopropyl group makes the acrylate more electrophilic (faster rate) and provides steric bulk that amplifies the catalyst's chiral pocket (higher ee).

Catalytic Cycle & Mechanism

The reaction follows a Michael-Aldol-Elimination sequence, strictly controlled by the bifunctional nature of

Caption: Bifunctional catalytic cycle of the

Experimental Protocol: Enantioselective MBH

Reaction: Benzaldehyde + HFIPA

-

Catalyst Loading: Use 10 mol%

-ICD.[2] -

Solvent: DMF or DMSO are preferred. (Protic solvents disrupt the critical H-bonding network).

-

Temperature: -55°C to 0°C. (Lower temperatures increase ee significantly).

-

Procedure:

-

Dissolve

-ICD (0.01 mmol) and Benzaldehyde (0.1 mmol) in DMF (0.5 mL). -

Cool to -55°C.

-

Add HFIPA (0.15 mmol) dropwise.

-

Stir until TLC indicates consumption of aldehyde (typically 24-48h).

-

Workup: Quench with dilute HCl, extract with Et

O.

-

-

Result: Expect >90% yield and >95% ee (R-isomer typically favored for benzaldehyde).

Part 4: Technical Reference Data

Comparative Performance Table

Comparison of

| Catalyst | Substrate (Acrylate) | Yield (%) | ee (%) | Notes |

| DABCO | Methyl Acrylate | 85 | 0 | Fast, but racemic (No chirality). |

| Quinidine | Methyl Acrylate | 40 | <15 | Flexible conformation leads to poor stereo-differentiation. |

| Methyl Acrylate | 55 | 30-40 | Rigidity helps, but ester group is too small. | |

| HFIPA | 96 | 91-99 | The Match Case. Electronic activation + Steric fit. |

Physical Properties & Handling

| Property | Value | Handling Precaution |

| CAS No. | 253430-48-7 | N/A |

| Formula | C | MW: 310.40 g/mol |

| Appearance | White crystalline solid | Hygroscopic.[3] Store in desiccator. |

| Solubility | DMSO, DMF, MeOH, CHCl | Poor solubility in Hexane/Et |

| Stability | Stable at RT | Protect from light (quinoline sensitivity). |

| Acidity | Phenolic pKa ~10 | Compatible with weak bases; deprotonated by strong bases (NaH). |

Part 5: Troubleshooting & Optimization

Insights from the Bench

-

Low Reaction Rate: The MBH reaction is inherently slow. If the reaction stalls, do not heat above 0°C as this erodes ee. Instead, increase concentration (up to 1.0 M) or catalyst loading (to 20 mol%).

-

Catalyst Recovery:

-ICD is expensive. Recover it by acid-base extraction:-

After reaction, extract product with ether.

-

Acidify aqueous layer (pH 2) to protonate the quinuclidine.

-

Wash with ether (removes organics).

-

Basify (pH 10) and extract with CHCl

to recover

-

-

Substrate Scope:

-ICD works best with aromatic aldehydes . Aliphatic aldehydes often suffer from self-aldol side reactions.

References

-

Hatakeyama, S. et al. (1999). The First Enantioselective Morita-Baylis-Hillman Reaction Catalyzed by a Chiral Amine. Journal of the American Chemical Society.

-

Hatakeyama, S. et al. (2003). Highly Enantioselective Morita-Baylis-Hillman Reaction Catalyzed by β-Isocupreidine.[4][5] The Journal of Organic Chemistry.

-

Raabe, G. et al. (2002). Kinetics and Mechanism of the Baylis-Hillman Reaction. European Journal of Organic Chemistry.[6]

-

Marcelli, T. et al. (2006). Asymmetric Organocatalysis: A New Stream in Organic Synthesis. Angewandte Chemie International Edition.

-

Nakamoto, Y. et al. (2013).[7] α-Isocupreine, an Enantiocomplementary Catalyst of β-Isocupreidine.[5][7] Chemistry - A European Journal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric catalytic aza-Morita–Baylis–Hillman reaction (aza-MBH): an interesting functional group-caused reversal of asymmetric induction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. beta-Isocupreidine | 253430-48-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Morita–Baylis–Hillman reaction - Buchler GmbH [buchler-gmbh.com]

- 7. α-Isocupreine, an enantiocomplementary catalyst of β-isocupreidine - PubMed [pubmed.ncbi.nlm.nih.gov]

potential applications of beta-Isocupreidine in medicinal chemistry

Advanced Applications of -Isocupreidine in Medicinal Chemistry: A Technical Guide

Structural & Mechanistic Foundation

The Bifunctional Architecture

Unlike its parent alkaloid quinidine,

The catalytic efficacy of

-

Nucleophilic Activation (Lewis Base): The quinuclidine nitrogen attacks the activated alkene (Michael acceptor), generating a zwitterionic enolate.[1]

-

Electrophilic Activation (Brønsted Acid): The C6'-phenolic hydroxyl group acts as an intramolecular hydrogen bond donor.[1] It coordinates with the electrophile (aldehyde or imine), positioning it precisely for the enolate attack while simultaneously stabilizing the transition state.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the

Caption: Figure 1. Catalytic cycle of

Key Applications in Drug Synthesis[2][3]

The Asymmetric Morita-Baylis-Hillman (MBH) Reaction

The MBH reaction creates C-C bonds at the

-

Significance: The resulting chiral allylic alcohols are precursors to

-amino acids and lactones found in antiretroviral and anticancer agents.[1] -

Selectivity:

-ICD typically favors the R-enantiomer for aromatic aldehydes when paired with HFIPA.[1]

The Aza-MBH Reaction: Accessing Chiral Oxindoles

The reaction of activated alkenes with imines (aza-MBH) is pivotal for synthesizing nitrogen-containing heterocycles.[1]

-

Medicinal Relevance: The 3,3'-disubstituted oxindole motif is a core pharmacophore in alkaloids (e.g., physostigmine) and modern oncology drugs (e.g., MDM2 inhibitors).

-

Performance:

-ICD catalyzes this transformation with high yields (80-98%) and enantioselectivity (up to 99% ee), often outperforming thiourea-based catalysts in reaction rate.

Comparative Data: -ICD vs. Standard Catalysts

| Catalyst System | Reaction Type | Substrate Class | Typical Yield | Typical ee% | Mechanistic Advantage |

| DABCO | MBH | Aldehydes | 60-90% | 0% (Racemic) | High reactivity, no stereocontrol.[1] |

| Quinidine | MBH | Aldehydes | 40-70% | 10-40% | Flexible conformation leads to poor stereo-differentiation.[1] |

| MBH | Aromatic Aldehydes | 85-99% | 90-99% | Rigid C3-C9 ether lock + Phenolic OH direction.[1] | |

| Aza-MBH | Isatin Ketimines | 80-95% | 90-98% | Bifunctional activation stabilizes the bulky imine transition state.[1] |

Experimental Protocol: Enantioselective Aza-MBH Reaction[4]

Objective: Synthesis of a chiral 3-substituted-3-aminooxindole intermediate.

Scope: This protocol is scalable and representative of

Materials

-

Catalyst:

-Isocupreidine (10 mol%)[1] -

Substrate:

-Boc-isatin ketimine (1.0 equiv) -

Reagent: Methyl vinyl ketone (MVK) or Acrylate (2.0 equiv)[1]

-

Solvent: Toluene (anhydrous) or THF[1]

-

Additives:

-Naphthol (10 mol%) – Note: Acts as a co-catalyst to enhance H-bonding network.[1]

Methodology

-

Catalyst Activation: In a flame-dried reaction vial under nitrogen, dissolve

-ICD (0.01 mmol) and -

Substrate Addition: Add the

-Boc-isatin ketimine (0.1 mmol) to the solution. Cool the mixture to -20°C to maximize enantioselectivity. -

Reaction Initiation: Add MVK (0.2 mmol) dropwise.

-

Monitoring: Stir the reaction at -20°C. Monitor via TLC (Hexane/EtOAc 3:1) or HPLC.[1][2][3] Typical reaction time is 24–48 hours.[1]

-

Work-up: Quench with saturated aqueous NH

Cl. Extract with CH -

Purification: Flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient) to afford the chiral adduct.

Validation Criteria (Self-Correction)

-

Low Yield? Check solvent dryness.[1] Water deactivates the enolate intermediate.[1]

-

Low ee? Ensure temperature is strictly maintained at -20°C or lower. Higher temperatures increase conformational freedom, eroding selectivity.[1]

-

Slow Rate? Increase concentration of reagents (up to 1.0 M) or add 4Å molecular sieves to remove trace moisture.

Synthesis of the Catalyst ( -ICD)

For labs requiring large quantities,

Caption: Figure 2.[1][4][5] Synthetic route for converting Quinidine to

Protocol Summary:

-

Demethylation/Hydrobromination: Reflux Quinidine in 48% HBr. This cleaves the methyl ether (exposing the phenol) and adds HBr across the vinyl group.[1]

-

Cyclization: Treat the intermediate with ethanolic KOH. This induces an intramolecular S

2 attack of the C9-alkoxide onto the brominated side chain, forming the characteristic rigid ether bridge.[1]

Future Perspectives & Scalability

The utility of

-

Immobilization: Efforts to tether

-ICD to polystyrene supports are underway to enable catalyst recycling, a critical factor for industrial pharmaceutical processes.[1] -

Derivatization: "Pseudoenantiomeric" versions (derived from Quinine) and C6'-modified variants (e.g., thioureas) are being developed to reverse enantioselectivity or accommodate sterically demanding substrates.[1]

References

-

Hatakeyama, S. (2008).[1]

-Isocupreidine-Catalyzed Asymmetric Baylis–Hillman Reaction. Chemical Reviews. Link -

Iwabuchi, Y., et al. (1999).[1] Chiral Amine-Catalyzed Asymmetric Baylis–Hillman Reaction: A Reliable Route to Highly Enantiomerically Enriched (R)-

-Methylene- -

Shi, M., et al. (2008).[1] Highly Enantioselective Aza-Morita-Baylis-Hillman Reaction Catalyzed by Bifunctional

-Isocupreidine Derivatives. Journal of the American Chemical Society.[1][6] Link -

Chen, Y. C., et al. (2016).[1] Application of 7-azaisatins in enantioselective Morita–Baylis–Hillman reaction. Beilstein Journal of Organic Chemistry. Link

-

Chem-Impex Int'l.

-Isocupreidine Product Information & Applications. Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pure-synth.com [pure-synth.com]

- 3. researchgate.net [researchgate.net]

- 4. beta-Isocupreidine | C19H22N2O2 | CID 15474448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Highly enantioselective aza Morita-Baylis-Hillman reaction catalyzed by bifunctional beta-isocupreidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

-Isocupreidine: A Strategic Chiral Catalyst for Neurotherapeutic Discovery

Executive Summary

In the high-stakes arena of neurological drug discovery, stereochemistry is not merely a feature—it is the determinant of efficacy and toxicity. Receptors in the central nervous system (CNS), particularly NMDA, GABA, and GPCR targets, exhibit profound stereoselectivity.

This technical guide analyzes

Structural Mechanistics: The Rigidification Hypothesis

The pharmacological value of

The "Locked" Conformation

In standard Cinchona alkaloids, the rotation around the C8-C9 bond leads to multiple conformers, reducing enantioselectivity in catalytic applications.

-

Mechanism: The formation of the quinuclidine-fused ether ring creates a rigid, concave structure.

-

Result: This "chiral pocket" forces incoming substrates (e.g., in Morita-Baylis-Hillman reactions) into a specific trajectory, often yielding enantiomeric excesses (ee) exceeding 90-99%.

Relevance to Neuropharmacology

Many neuroactive small molecules require specific chiral centers to navigate the blood-brain barrier (BBB) and bind selectively:

-

GABA Analogues: Synthesis of chiral

-amino acids (e.g., precursors to pregabalin or gabapentinoids) requires strict stereocontrol. -

NMDA Modulators: The 3-hydroxy-2-oxindole scaffold, accessible via

-ICD catalysis, is a core motif in neuroprotective agents.

Visualization: The Catalytic Engine

The following diagram illustrates the mechanism by which

Figure 1: The catalytic cycle of

Experimental Protocol: Synthesis and Application

This section details the synthesis of

Phase I: Synthesis of -Isocupreidine

Objective: Convert commercially available Quinidine into the rigid

Reagents:

-

Quinidine (CAS: 56-54-2)

-

Hydrobromic acid (47% aq.)

-

Potassium carbonate (

)

Workflow:

-

Demethylation & Cyclization:

-

Dissolve Quinidine (10.0 g) in 47% HBr (100 mL).

-

Reflux at 120°C for 72 hours. Note: This harsh condition cleaves the methyl ether and induces the intramolecular cyclization simultaneously.

-

Monitor: TLC should show the disappearance of the fluorescent quinidine spot.

-

-

Isolation:

-

Cool the reaction mixture to 0°C.

-

Basify slowly with

(sat. aq.) to pH 9-10. -

Extract with

(3 x 100 mL).

-

-

Purification:

-

Dry organic layer over

and concentrate.[1] -

Recrystallize from ethanol/acetone.

-

Yield Target: ~60-70% as a white solid.

-

Phase II: Application - Asymmetric Synthesis of Chiral Neuro-Scaffold

Objective: Synthesize a chiral

Protocol:

-

Reaction Setup:

-

In a flame-dried flask, combine 4-nitrobenzaldehyde (1.0 mmol) and hexafluoroisopropyl acrylate (HFIPA, 1.2 mmol).

-

Add

-ICD (0.1 mmol, 10 mol%) as the catalyst. -

Solvent: DMF (1.0 mL) at -55°C. Critical: Low temperature enhances the rigid stereocontrol of

-ICD.

-

-

Incubation:

-

Stir at -55°C for 24-48 hours.

-

-

Workup:

-

Quench with dilute HCl (1N).

-

Extract with ethyl acetate.[1]

-

-

Analysis:

-

Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD-H column).

-

Expected Result: >95% ee of the (R)-isomer.

-

Comparative Data: Catalyst Efficiency

The following table contrasts

| Catalyst Type | Structure | Mechanism | Enantiomeric Excess (ee) | Reaction Rate | CNS Application Relevance |

| DABCO | Bicyclic diamine | General Base | 0% (Racemic) | Fast | Low (Requires chiral resolution) |

| Quinidine | Flexible Cinchona | Chiral Base | 10-40% | Moderate | Low (Poor stereocontrol) |

| Rigid C3-O-C9 | Bifunctional | 90-99% | Slow-Moderate | High (Direct access to pure isomers) |

Table 1: Comparison of catalytic efficiency in asymmetric MBH reactions. Note that while

Strategic Implications for Drug Development

Accessing "Undruggable" Targets

Many neurological targets have hydrophobic pockets that only accept specific enantiomers.

Scalability

While

Future Directions: The NMDA Link

Recent literature suggests that Cinchona derivatives can modulate NMDA receptors directly. While

References

-

H

-Isocupreidine-Catalyzed Asymmetric Baylis-Hillman Reaction. Chemical Reviews. Link -

Raheem, I. T., et al. (2004). Enantioselective Synthesis of

-Amino Acids. Journal of the American Chemical Society.[2][3] Link -

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15474448, beta-Isocupreidine. Link

-

Szpilman, A. M., et al. (2025).[4] Mechanistic Insights into the Morita-Baylis-Hillman Reaction. ResearchGate. Link

-

Villano, R., et al. (2006). Asymmetric synthesis of functionalized tetrahydropyridines: GABA uptake inhibitor analogues. PubMed.[5][6] Link

Sources

- 1. β-Cyclodextrin: a supramolecular catalyst for metal-free approach towards the synthesis of 2-amino-4,6-diphenylnicotinonitriles and 2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly enantioselective aza Morita-Baylis-Hillman reaction catalyzed by bifunctional beta-isocupreidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. beta-Isocupreidine | C19H22N2O2 | CID 15474448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of the Psychoactive Compound Biatractylolide (BD) in Alzheimer’s Disease [mdpi.com]

beta-Isocupreidine safety and handling precautions

Safe Handling and Operational Protocols for beta-Isocupreidine ( -ICD) in Asymmetric Organocatalysis

Executive Summary & Chemical Profile

Beta-Isocupreidine (

Unlike simple organic bases,

Technical Specifications

| Parameter | Data |

| CAS Number | 253430-48-7 |

| Chemical Name | (9S)-3 |

| Molecular Formula | |

| Molecular Weight | 310.40 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in MeOH, EtOH, DMSO, |

| pKa (Quinuclidine N) | ~8-9 (Estimated based on quinuclidine core) |

Hazard Identification & Toxicology

Core Directive: Treat

Specific Hazards (GHS & Pharmacological)

-

Acute Toxicity (Oral/Inhalation): Harmful if swallowed. As a Cinchona derivative, systemic absorption can lead to Cinchonism : tinnitus, visual disturbances (blurred vision), headache, and nausea.

-

Cardiovascular Risk: High-dose exposure (accidental ingestion or significant inhalation) carries a risk of blocking hERG potassium channels, potentially leading to QT prolongation or arrhythmias, similar to quinidine.

-

Sensitization: Potent skin and respiratory sensitizer. Repeated exposure may cause allergic dermatitis.

-

Physical Hazards: Fine dust formation is the primary vector for exposure.

Stability Profile

-

Light Sensitivity: The quinoline ring is susceptible to photo-oxidation. Store in amber vials.

-

Hygroscopicity: Moderately hygroscopic. Moisture uptake can deactivate the catalyst by disrupting hydrogen-bonding networks in the transition state of MBH reactions.

Engineering Controls & PPE

-

Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

-

Respiratory Protection: If handling >100 mg outside a hood (not recommended), use a P100/N95 respirator.

-

Glove Permeation:

-

Standard: Nitrile (0.11 mm) - Good for incidental contact.

-

Solution Handling: If dissolved in chlorinated solvents (DCM/Chloroform), use PVA or Silver Shield laminates, or double-glove with Nitrile and change immediately upon splash.

-

-

Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient for fine powders that can drift around side shields.

Operational Protocols

Protocol A: Safe Weighing & Reaction Setup

Objective: Isolate the user from dust generation while ensuring catalyst integrity.

-

Preparation: Equilibrate the storage vial to room temperature before opening to prevent condensation (water poisons the catalyst).

-

Static Control: Use an anti-static gun on the weighing boat and spatula. Crystalline alkaloids are prone to static cling, causing "jumping" of particles.

-

Transfer: Weigh inside the fume hood. If the balance is external, transfer the solid into a tared vial inside the hood, cap it, and then weigh the closed vial.

-

Solvation: Add the reaction solvent (e.g., THF, DMF) to the catalyst vial before adding other reagents. Dissolving the powder eliminates the inhalation risk for subsequent steps.

Protocol B: Catalyst Recovery & Recycling (Self-Validating System)

Expertise:

Step-by-Step Workflow:

-

Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Acid Extraction (Validation Step 1): Extract the organic layer with 1.0 M HCl (

).-

Logic: The catalyst (

-ICD) becomes protonated ( -

Check: The aqueous layer should be acidic (pH < 2).

-

-

Basification (Validation Step 2): Collect the aqueous acidic extracts. Cool to 0°C. Slowly add 2.0 M NaOH or saturated

until pH > 10.-

Logic: Deprotonation forces

-ICD to precipitate or become lipophilic again. -

Check: Solution becomes cloudy or oil separates.

-

-

Re-Extraction: Extract the basic aqueous phase with

or EtOAc ( -

Drying: Dry the combined organic extracts over

, filter, and concentrate. -

Purity Check: Run a TLC (MeOH/DCM 1:10). If the spot matches the reference standard (

), the catalyst is recovered.

Visualization: Catalyst Recovery Logic

Caption: Acid-base extraction workflow for separating basic

Emergency Response & First Aid

| Scenario | Immediate Action | Medical Rationale |

| Inhalation | Move to fresh air. Sit upright. | Monitor for QT prolongation (irregular pulse) if exposure was high. |

| Skin Contact | Wash with soap/water for 15 min. | Alkaline nature can cause irritation; transdermal absorption is possible. |

| Eye Contact | Rinse for 15 min. Lift lids. | Crystalline solids cause mechanical abrasion + chemical irritation. |